3,4,5-triethoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide
Overview
Description
3,4,5-triethoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C20H21F3INO4 and its molecular weight is 523.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 523.04674 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Research on thiourea derivatives, including those with fluorine, iodine, and bromide substituents, has demonstrated potential antibacterial and antibiofilm properties. These compounds show significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm formation abilities. This suggests potential applications in developing new antimicrobial agents targeting biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Advanced Material Synthesis
The development of well-defined aromatic polyamides has been explored, indicating applications in creating materials with specific molecular weights and low polydispersity. This research could be relevant in the fabrication of high-performance polymers for various industrial applications (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Anti-Tubercular Agents
Compounds with benzamide frameworks have been investigated for their anti-tubercular activities. A series of novel derivatives demonstrated promising activity against Mycobacterium tuberculosis and non-cytotoxic nature towards human cancer cell lines, suggesting their potential in anti-tubercular drug development (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Novel Insecticides
Research into novel insecticides has identified compounds with unique structural features, including the use of trifluoromethyl and iodine substituents, showing high activity against lepidopterous pests. This suggests applications in pest management and the development of insecticides with novel modes of action (Tohnishi, Nakao, Furuya, Seo, Kodama, Tsubata, Fujioka, Kodama, Hirooka, & Nishimatsu, 2005).
Synthesis of Organosoluble Polymers
The synthesis of new polyamides with semifluorinated aromatic diamines suggests applications in creating organosoluble, high-performance materials. These materials exhibit good solubility in organic solvents and thermal stability, indicating potential use in advanced material applications (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).
Properties
IUPAC Name |
3,4,5-triethoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3INO4/c1-4-27-16-9-12(10-17(28-5-2)18(16)29-6-3)19(26)25-15-8-7-13(24)11-14(15)20(21,22)23/h7-11H,4-6H2,1-3H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLANITCJOHHQTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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